molecular formula C10H8INO B14907211 3-iodo-N-(prop-2-yn-1-yl)benzamide

3-iodo-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B14907211
M. Wt: 285.08 g/mol
InChI Key: QRTBJKCHYZCYRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(prop-2-yn-1-yl)benzamide typically involves the iodination of N-(prop-2-yn-1-yl)benzamide. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzamide ring . The reaction is usually carried out under controlled conditions to ensure the selective iodination of the desired position on the benzamide ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

3-Iodo-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-iodo-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The prop-2-yn-1-yl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of both the iodine atom and the prop-2-yn-1-yl group.

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

3-iodo-N-prop-2-ynylbenzamide

InChI

InChI=1S/C10H8INO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h1,3-5,7H,6H2,(H,12,13)

InChI Key

QRTBJKCHYZCYRT-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

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